4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
The compound 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
Properties
Molecular Formula |
C17H14ClFN2S2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H14ClFN2S2/c18-12-5-3-6-13(19)11(12)8-22-16-15-10-4-1-2-7-14(10)23-17(15)21-9-20-16/h3,5-6,9H,1-2,4,7-8H2 |
InChI Key |
DYEABQOMPJVQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, typically starting with the preparation of the benzothieno ring system. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with appropriate amines and carbonyl compounds.
Attachment of the Chlorofluorobenzyl Moiety: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorofluorobenzyl halide reacts with the sulfanyl group on the benzothieno ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorofluorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Substituent Variations at the Sulfanyl Position
Modifications at the sulfanyl group significantly influence physicochemical and biological properties. Key examples include:
Key Observations :
Substituent Variations at the 3-Position
The 3-position often hosts aryl or alkyl groups, modulating steric and electronic effects:
Key Observations :
Core Structure Modifications
Variations in the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold include:
Key Observations :
Physicochemical Data
Key Observations :
Anticancer Potential
Biological Activity
The compound 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H12ClFN2S
- Molecular Weight : 284.76 g/mol
- IUPAC Name : 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine
Antiviral Activity
Research indicates that compounds similar to 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit significant antiviral properties. For instance, studies on related compounds have shown potent activity against HIV-1. The substitution patterns in these compounds can influence their efficacy against various strains of the virus. Specific derivatives demonstrated picomolar activity against wild-type HIV-1 and clinically relevant mutants, highlighting the importance of structural modifications in enhancing antiviral potency .
Antibacterial Activity
The compound's antibacterial potential has also been evaluated. In vitro assays showed that related compounds exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfanyl group contributes significantly to the antibacterial properties of the molecule .
Enzyme Inhibition
Another critical aspect of its biological activity is its role as an enzyme inhibitor. Compounds with similar structures have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated strong inhibitory effects with IC50 values significantly lower than standard reference compounds . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease and managing urea levels in patients with renal dysfunction.
Anti-inflammatory and Anticancer Properties
The compound's structural features may also confer anti-inflammatory and anticancer properties. Research on related compounds has indicated that they possess anti-inflammatory effects and can inhibit tumor cell proliferation . The benzothieno-pyrimidine core is particularly noted for its ability to modulate inflammatory pathways and exert cytotoxic effects on cancer cells.
Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of various benzyl-substituted pyrimidines, it was found that compounds featuring the 2-chloro-6-fluorobenzyl moiety exhibited enhanced activity against HIV-1. The research highlighted the correlation between structural features and biological activity, emphasizing the need for further exploration of these derivatives in drug development .
Study 2: Antibacterial Screening
A comprehensive antibacterial screening of synthesized derivatives revealed that those containing the sulfanyl group showed promising results against multiple bacterial strains. The study concluded that these compounds could serve as lead candidates for developing new antibacterial agents .
Q & A
Q. What are the established synthetic routes for preparing 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-tetrahydrobenzothienopyrimidine?
The compound is typically synthesized via nucleophilic substitution of a chlorinated pyrimidine precursor. For example:
Q. Key Methodological Considerations :
- Use anhydrous conditions to avoid hydrolysis of the chloro intermediate .
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-75%) .
Table 1 : Comparison of Synthetic Approaches
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | DMF | 100 | 72 | 96 | |
| Metal-mediated coupling | THF | 80 | 65 | 92 |
Q. How is structural characterization performed for this compound?
Routine characterization includes:
- NMR : H and C NMR to confirm substituent positions. The 2-chloro-6-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets for fluorophenyl protons) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 409.2) and detect impurities .
- X-ray crystallography : Resolves fused-ring planarity and dihedral angles (e.g., 64.7° between benzothienopyrimidine and fluorophenyl rings) .
Critical Note : Ensure deuterated solvents (e.g., DMSO-d6) are free of water to avoid signal splitting in NMR .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
Discrepancies in cytotoxicity or antimicrobial activity often arise from:
Q. Resolution Strategy :
Q. What computational strategies predict binding modes to therapeutic targets like EGFR?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s ATP-binding pocket. The sulfanyl group forms hydrogen bonds with Lys745, while the fluorophenyl moiety engages in hydrophobic contacts .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes) .
Validation : Compare docking scores with experimental IC50 values to refine force field parameters .
Q. How can synthetic yields be improved for scale-up studies?
- Optimize stoichiometry : A 1:1.2 molar ratio of chloropyrimidine to benzylthiol reduces side-product formation .
- Catalyst screening : Aluminum amalgam in THF/water enhances reduction steps (yield increase from 65% to 82%) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs while maintaining 70% yield .
Q. What are the key considerations for SAR studies on this scaffold?
- Core modifications : Adding methyl groups at C7 increases lipophilicity and blood-brain barrier penetration .
- Substituent effects : Replacing the chloro group with morpholine improves solubility but reduces EGFR affinity .
Table 3 : SAR Trends for Analogues
| Modification | Biological Effect | Reference |
|---|---|---|
| C7 methylation | ↑ Anticancer activity | |
| Chloro → morpholine | ↓ EGFR binding |
Q. How is crystallographic data utilized to validate molecular geometry?
Single-crystal X-ray diffraction confirms:
- Planarity : The benzothienopyrimidine core has an RMSD of 0.0089 Å from ideal planarity .
- Intermolecular interactions : N–H⋯F and C–F⋯F stabilize the crystal lattice (F⋯F distance: 3.449 Å) .
Application : Use Mercury software to analyze packing diagrams and hydrogen-bond networks .
Q. What analytical methods detect degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers and analyze via HPLC-MS.
- Major degradation pathway : Hydrolysis of the sulfanyl group to sulfonic acid at pH > 10 .
Mitigation Strategy : Formulate with enteric coatings to protect against gastric pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
